molecular formula C27H33N5O8 B11937651 Pomalidomide-amido-C3-piperazine-N-Boc

Pomalidomide-amido-C3-piperazine-N-Boc

Cat. No.: B11937651
M. Wt: 555.6 g/mol
InChI Key: YPJOSULKICXNOF-UHFFFAOYSA-N
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Description

Pomalidomide-amido-C3-piperazine-N-Boc is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based cereblon ligand and a linker. This compound is primarily used in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) PD-1/PD-L1 degrader-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-amido-C3-piperazine-N-Boc involves the conjugation of Pomalidomide with a piperazine linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-amido-C3-piperazine-N-Boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound .

Scientific Research Applications

Pomalidomide-amido-C3-piperazine-N-Boc has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in studies involving protein degradation and the role of E3 ligases in cellular processes.

    Medicine: Investigated for its potential in targeted cancer therapies, particularly in degrading proteins involved in cancer cell survival.

    Industry: Utilized in the development of new therapeutic agents and drug discovery

Mechanism of Action

Pomalidomide-amido-C3-piperazine-N-Boc exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps degrade specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-amido-C3-piperazine-N-Boc is unique due to its specific design as a ligand-linker conjugate for PROTAC synthesis. Its ability to facilitate targeted protein degradation sets it apart from other similar compounds, making it a valuable tool in drug discovery and therapeutic development .

Properties

Molecular Formula

C27H33N5O8

Molecular Weight

555.6 g/mol

IUPAC Name

tert-butyl 4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-5-oxopentanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C27H33N5O8/c1-27(2,3)40-26(39)31-14-12-30(13-15-31)21(35)9-5-8-19(33)28-17-7-4-6-16-22(17)25(38)32(24(16)37)18-10-11-20(34)29-23(18)36/h4,6-7,18H,5,8-15H2,1-3H3,(H,28,33)(H,29,34,36)

InChI Key

YPJOSULKICXNOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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